molecular formula C8H14ClNO2 B1382830 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride CAS No. 1803601-44-6

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

Cat. No.: B1382830
CAS No.: 1803601-44-6
M. Wt: 191.65 g/mol
InChI Key: SHWMZVMUXHCXSI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a derivative of cyclohexene, featuring an aminomethyl group and a carboxylic acid group, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride typically involves the reaction of cyclohexene with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of the aminomethyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted cyclohexene derivatives .

Scientific Research Applications

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: In studies involving enzyme inhibition and protein interactions

    Medicine: Potential therapeutic applications, including anti-inflammatory and anti-cancer research

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tranexamic Acid: A structurally related compound used as an antifibrinolytic agent

    Cyclohexene Derivatives: Various derivatives with different functional groups

Uniqueness

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWMZVMUXHCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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